molecular formula C12H12Cl2O2 B5623515 (E)-1-(2,4-dichlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one

(E)-1-(2,4-dichlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one

Cat. No.: B5623515
M. Wt: 259.12 g/mol
InChI Key: GKYBLIZWEAMFPU-GQCTYLIASA-N
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Description

(E)-1-(2,4-dichlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one is an organic compound characterized by the presence of a dichlorophenyl group, a hydroxy group, and a methylpentene structure

Preparation Methods

The synthesis of (E)-1-(2,4-dichlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one can be achieved through conventional and green synthetic routes. One common method involves the reaction of 2,4-dichlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(E)-1-(2,4-dichlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one undergoes various chemical reactions, including:

Scientific Research Applications

(E)-1-(2,4-dichlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-dichlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions of proteins. These interactions can lead to the modulation of enzyme activity or disruption of microbial cell membranes, contributing to its antimicrobial effects .

Comparison with Similar Compounds

(E)-1-(2,4-dichlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one can be compared with similar compounds such as:

Properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O2/c1-12(2,16)11(15)6-4-8-3-5-9(13)7-10(8)14/h3-7,16H,1-2H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYBLIZWEAMFPU-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C=CC1=C(C=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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